![molecular formula C16H10BrF3N2 B2845949 1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole CAS No. 318288-98-1](/img/structure/B2845949.png)
1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The compound also contains a bromophenyl group and a trifluoromethylphenyl group attached to the pyrazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenylhydrazine with a 1,3-diketone or a β-keto ester to form the pyrazole ring. The bromophenyl and trifluoromethylphenyl groups could be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The bromophenyl and trifluoromethylphenyl groups would be attached to the 1 and 4 positions of the pyrazole ring, respectively .Chemical Reactions Analysis
As a pyrazole derivative, this compound could participate in various chemical reactions. For example, it could undergo electrophilic aromatic substitution reactions at the phenyl rings. Additionally, the pyrazole ring could potentially participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrazole ring and the bromophenyl and trifluoromethylphenyl groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Pyrazoline derivatives have been reported to exhibit antibacterial properties . This suggests that “1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole” could potentially be used in the development of new antibacterial drugs.
Antifungal Activity
Similar to their antibacterial properties, pyrazoline derivatives also show antifungal activities . This compound could therefore be used in the treatment of fungal infections.
Antiparasitic Activity
The antiparasitic activity of pyrazoline derivatives has been noted in several reports . This suggests potential applications in the treatment of parasitic diseases.
Anti-inflammatory Activity
Pyrazoline derivatives have been found to exhibit anti-inflammatory effects . This compound could potentially be used in the development of anti-inflammatory drugs.
Antidepressant Activity
Some pyrazoline derivatives have shown antidepressant effects . This suggests that “1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole” could potentially be used in the treatment of depression.
Anticonvulsant Activity
Pyrazoline derivatives have been reported to exhibit anticonvulsant activities . This compound could therefore be used in the treatment of convulsive disorders.
Antioxidant Activity
Pyrazoline derivatives have been found to exhibit antioxidant effects . This suggests potential applications in the prevention of oxidative stress-related diseases.
Antitumor Activity
Finally, pyrazoline derivatives have shown antitumor activities . This suggests that “1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole” could potentially be used in the treatment of cancer.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrF3N2/c17-14-5-2-6-15(8-14)22-10-12(9-21-22)11-3-1-4-13(7-11)16(18,19)20/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLYYRIVLHTYMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.